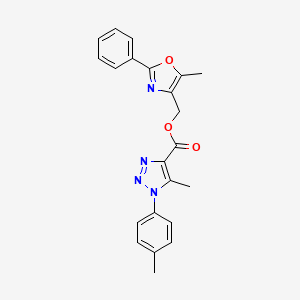

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

説明

The compound “(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate” is a heterocyclic molecule containing both oxazole and triazole moieties. This compound features a methyl-substituted oxazole core linked via a methyl ester bridge to a triazole ring substituted with a 4-methylphenyl group.

特性

IUPAC Name |

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-14-9-11-18(12-10-14)26-15(2)20(24-25-26)22(27)28-13-19-16(3)29-21(23-19)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNMAEZVPFHJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (referred to as "the compound" hereafter) is a novel synthetic molecule that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an oxazole and a triazole moiety. Its molecular formula is with a molecular weight of approximately 414.43 g/mol. The presence of these heterocycles contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant anticancer properties . In vitro assays have shown that it effectively inhibits the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 17.83 |

| HeLa (Cervical) | 19.73 |

| A549 (Lung) | 22.45 |

| HCT116 (Colon) | 20.33 |

These values indicate that the compound is more potent than conventional chemotherapeutics like Cisplatin, suggesting its potential as a lead compound in cancer therapy .

The mechanism underlying the anticancer activity of the compound involves several pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes G2/M phase arrest in treated cells, preventing them from dividing and proliferating.

- Inhibition of Key Enzymes : The compound inhibits enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are involved in cancer progression .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound also exhibits anti-inflammatory properties . It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

The compound's structure allows it to interact with microbial targets effectively. Preliminary studies indicate that it possesses antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This suggests its potential as an antimicrobial agent in clinical settings .

Case Studies

Several case studies have highlighted the efficacy of the compound:

- Breast Cancer Model : In a study involving MDA-MB-231 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and inflammation markers.

These findings support the therapeutic potential of the compound across various disease models.

類似化合物との比較

Core Heterocyclic Systems

The target compound’s oxazole-triazole hybrid contrasts with structurally related thiazole-triazole derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5) . While the latter pair retains a thiazole-pyrazole-triazole framework, the oxazole-triazole system in the target compound may exhibit enhanced planarity and altered electronic properties due to the oxygen atom in the oxazole ring versus the sulfur atom in thiazole .

Substituent Effects

The 4-methylphenyl group on the triazole ring in the target compound introduces steric and electronic differences compared to halogenated analogs like compounds 4 (Cl) and 5 (Br). Halogen substituents are known to influence intermolecular interactions (e.g., halogen bonding) and pharmacokinetic properties, whereas methyl groups enhance lipophilicity and metabolic stability .

Table 1: Structural Comparison of Key Compounds

Crystallographic and Computational Analysis

Compounds 4 and 5 were characterized using single-crystal X-ray diffraction (SHELXL refinement) and exhibited isostructural packing with triclinic symmetry .

Q & A

Q. What are the optimal synthetic routes for preparing (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation and esterification. For the oxazole moiety, cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine is a common precursor (analogous to pyrazole synthesis in ) . The triazole component can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in related triazole derivatives (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in ). Final esterification of the oxazole and triazole moieties may require coupling agents like DCC or EDCI under anhydrous conditions.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm connectivity, as demonstrated for pyrazole derivatives ().

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as shown in structural studies of pyrazolyl-triazoles ().

- FTIR : Identify functional groups (e.g., ester C=O at ~1700 cm) and triazole/oxazole ring vibrations.

Q. What strategies improve the solubility and stability of this compound in aqueous buffers?

- Methodological Answer :

- Solubility : Introduce hydrophilic groups (e.g., PEGylation) or use co-solvents (DMSO, ethanol) at <5% v/v. For stability, avoid extreme pH (pH 6–8 recommended).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring (). Lyophilization or storage in inert atmospheres (argon) can mitigate hydrolysis of ester groups.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against target enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., triazole binding to metalloenzymes). For example, docking poses of analogous triazole-thiazole hybrids were analyzed in .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and conformational changes.

- QSAR : Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity using descriptors like logP and polar surface area.

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

- Methodological Answer :

- Dynamic Effects : If NMR signals suggest flexibility (e.g., broad peaks), compare with XRD data to identify static vs. dynamic conformations. For example, resolved discrepancies between calculated and experimental NMR shifts via X-ray validation.

- Solvent Artifacts : Re-run NMR in deuterated solvents with varying polarity (CDCl vs. DMSO-d) to detect solvent-induced shifts.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the phenyl (e.g., 4-methyl vs. 4-fluoro) and triazole (e.g., 5-methyl vs. amino groups) moieties ().

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC values. highlights pyrazolyl-triazoles’ bioactivity against drug targets.

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >98% purity ().

- Process Optimization : Replace batch reactions with flow chemistry for azide intermediates (safety) and monitor reaction progress via inline FTIR.

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky groups (e.g., 4-methylphenyl) may hinder coupling at the triazole 4-position. Use Pd-catalyzed Suzuki-Miyaura with sterically tolerant ligands (SPhos).

- Electronic Effects : Electron-withdrawing groups (e.g., -CF) enhance electrophilicity for nucleophilic substitutions, as seen in fluorophenyl derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。